3-[[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N-methyl-N-prop-2-ynylpropanamide
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Overview
Description
ARS-1323-alkyne is a chemical compound known for its role as a switch-II pocket (S-IIP) inhibitor. It is a conformational specific chemical reporter of the KRAS G12C nucleotide state in living cells . This compound is also utilized in click chemistry due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: ARS-1323-alkyne is synthesized through a series of chemical reactions involving the incorporation of an alkyne group. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis .
Industrial Production Methods: Industrial production of ARS-1323-alkyne involves large-scale organic synthesis techniques. The compound is produced in solid form and is stored under nitrogen at 4°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: ARS-1323-alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) . This reaction is highly specific and efficient, making it a valuable tool in chemical biology and medicinal chemistry.
Common Reagents and Conditions:
Reagents: Copper (I) catalysts, azide-containing molecules
Conditions: Typically performed in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature.
Major Products: The major products of the CuAAc reaction involving ARS-1323-alkyne are triazole derivatives, which are formed by the cycloaddition of the alkyne group with the azide group .
Scientific Research Applications
ARS-1323-alkyne has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Acts as a chemical reporter for studying the KRAS G12C nucleotide state in living cells.
Medicine: Potential applications in cancer research due to its ability to inhibit the KRAS G12C protein.
Industry: Utilized in the development of new chemical probes and diagnostic tools.
Mechanism of Action
ARS-1323-alkyne exerts its effects by inhibiting the switch-II pocket (S-IIP) of the KRAS G12C protein. This inhibition is conformationally specific, meaning it targets the nucleotide state of KRAS G12C in living cells . The compound’s alkyne group allows it to participate in click chemistry reactions, facilitating the study of KRAS G12C’s role in cellular processes .
Comparison with Similar Compounds
ARS-1323: Another switch-II pocket inhibitor with similar properties.
BBO-8520: A covalent KRAS G12C inhibitor that locks the GTP-binding protein in an inactive state.
RMC-9805: An orally active KRAS G12D inhibitor.
Uniqueness: ARS-1323-alkyne is unique due to its alkyne group, which enables it to undergo CuAAc reactions. This property makes it a valuable tool in click chemistry and distinguishes it from other KRAS inhibitors .
Properties
IUPAC Name |
3-[[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N-methyl-N-prop-2-ynylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClF2N6O3/c1-4-11-35(3)22(40)9-10-32-28-33-26-17(27(34-28)37-14-12-36(13-15-37)21(39)5-2)16-18(29)23(25(26)31)24-19(30)7-6-8-20(24)38/h1,5-8,16,38H,2,9-15H2,3H3,(H,32,33,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCFZQSNDSLLMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C(=O)CCNC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(CC3)C(=O)C=C)Cl)C4=C(C=CC=C4F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClF2N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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